molecular formula C11H9BrO2S B8354033 (6-Bromo-benzo[b]thiophen-2-yl)-acetic acid methyl ester

(6-Bromo-benzo[b]thiophen-2-yl)-acetic acid methyl ester

Cat. No. B8354033
M. Wt: 285.16 g/mol
InChI Key: AEEJJCJGHRTVRI-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

To a 0° C. solution of (6-bromo-benzo[b]thiophen-2-yl)-acetaldehyde (2.21 g; 8.66 mmol) in t-butyl alcohol (50 mL; 526.36 mmoles; 50.00 mL; 39.015 g) and 2-methyl-2-butene (20 mL; 188 mmol) is added a solution of sodium chlorite (6.27 g; 69.3 mmol) in water (20 mL) and a solution of sodium phosphate monobasic (4.20 g; 34.6 mmol) in water (10 mL). The reaction mixture is stirred at 0° C. for 12 hours while warming to room temperature. The mixture is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is dissolved in methanol (30 mL). Sulfuric acid (1.0 mL; 18.8 mmol) is added and the mixture is stirred at 95° C. for 4 hours. The mixture is neutralized with aqueous NaHCO3 and concentrated under reduced pressure. The residual aqueous mixture is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 20% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (1.51 g, 61%). ES/MS m/e (M+18):303.8; (M−1):284.7
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10]C=O)[S:7][C:6]=2[CH:13]=1.[C:14](O)(C)(C)C.CC(=CC)C.Cl([O-])=O.[Na+].OP([O-])(O)=O.[Na+].S(=O)(=O)(O)O.[C:39]([O-:42])(O)=[O:40].[Na+]>O>[CH3:14][O:42][C:39](=[O:40])[CH2:10][C:8]1[S:7][C:6]2[CH:13]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[CH:9]=1 |f:3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
BrC=1C=CC2=C(SC(=C2)CC=O)C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
6.27 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in methanol (30 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred at 95° C. for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous mixture is extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CC1=CC2=C(S1)C=C(C=C2)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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